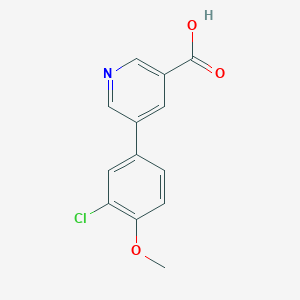

5-(3-Chloro-4-methoxyphenyl)nicotinic acid

CAS No.: 1261960-17-1

Cat. No.: VC2837953

Molecular Formula: C13H10ClNO3

Molecular Weight: 263.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261960-17-1 |

|---|---|

| Molecular Formula | C13H10ClNO3 |

| Molecular Weight | 263.67 g/mol |

| IUPAC Name | 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H10ClNO3/c1-18-12-3-2-8(5-11(12)14)9-4-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17) |

| Standard InChI Key | NFDUXEQQCVSXQT-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)Cl |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)Cl |

Introduction

5-(3-Chloro-4-methoxyphenyl)nicotinic acid is an organic compound with the molecular formula C₁₃H₁₀ClNO₃. It is a derivative of nicotinic acid, featuring a chloro and a methoxy substituent on the phenyl ring. This compound is of interest in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties .

Biological Activities and Potential Applications

Research indicates that 5-(3-Chloro-4-methoxyphenyl)nicotinic acid may exhibit significant biological activities, particularly in inhibiting bacterial enzymes, which contributes to its antibacterial effects. The compound's interaction with specific molecular targets could lead to therapeutic applications, especially in infectious diseases.

| Biological Activity | Description |

|---|---|

| Antibacterial Properties | Inhibition of bacterial enzymes |

| Antifungal Properties | Potential activity against fungal pathogens |

| Therapeutic Potential | Targeted therapy for infectious diseases |

Comparison with Similar Compounds

Several compounds share structural similarities with 5-(3-Chloro-4-methoxyphenyl)nicotinic acid but possess unique properties:

| Compound Name | Key Features |

|---|---|

| 5-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid | Contains a pyridine ring instead of nicotinic structure |

| 2-Chloro-N-(2-chlorophenyl)nicotinamide | Features two chloro groups; different biological activity |

| 2-Chloro-N-(3-chlorophenyl)nicotinamide | Similar to above but with different substitution pattern |

Research Findings and Future Directions

While definitive research applications are still under investigation, the compound's unique substitution pattern makes it valuable for research in medicinal chemistry. Future studies should focus on elucidating its mechanism of action and identifying potential therapeutic targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume